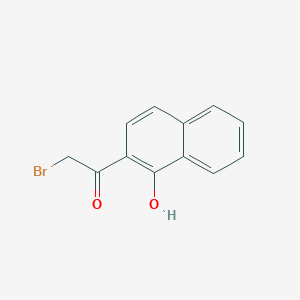

2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone

説明

Molecular Formula and International Union of Pure and Applied Chemistry Name

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone possesses the molecular formula C₁₂H₉BrO₂, indicating a complex aromatic structure containing twelve carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms. The molecular weight of this compound is precisely 265.10 grams per mole, as confirmed by multiple analytical sources. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the positioning of the bromine atom on the second carbon of the ethanone chain and the hydroxyl group on the first carbon of the naphthalene ring system.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CBr, which provides a systematic description of the molecular connectivity. The International Chemical Identifier string 1S/C12H9BrO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2 offers a standardized representation of the compound's structure. This molecular arrangement creates a unique three-dimensional configuration that influences the compound's chemical properties and reactivity patterns.

特性

IUPAC Name |

2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLPBUIQLXKAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673743 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67029-82-7 | |

| Record name | 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Reaction Scheme

The key step in preparing 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone involves the bromination of the corresponding ethanone derivative at the alpha position relative to the carbonyl group. This is typically achieved by reacting 1-hydroxynaphthalen-2-yl ethanone with brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent.

- Reagents: N-Bromosuccinimide (NBS), carbon tetrachloride (CCl4) or alternative solvents

- Conditions: Reflux or controlled temperature (e.g., 0-5 °C)

- Catalysts: Often radical initiators or Lewis acids like anhydrous AlCl3 are used to facilitate bromination

- Yield: High yields (typically above 85%) reported under optimized conditions

Example Procedure

- The ethanone substrate is dissolved in CCl4.

- NBS is added portion-wise.

- The reaction is refluxed or maintained at a low temperature (0-5 °C) to control selectivity.

- After completion, the reaction mixture is worked up by quenching with water, extraction, and purification.

Eco-Friendly Catalyst-Free Synthesis Using PEG 400 Medium

A significant advancement in the preparation of this compound derivatives has been reported using polyethylene glycol-400 (PEG 400) as a green solvent medium, avoiding hazardous catalysts and solvents.

Method Overview

- Solvent: PEG 400 (polyethylene glycol with an average molecular weight of 400)

- Catalyst: None (catalyst-free)

- Temperature: 0 to 5 °C (low temperature to control reaction rate)

- Reaction Time: 5-10 minutes (rapid reaction)

- Substrate: 2-Bromo-1-(4-substituted-1-hydroxynaphthalen-2-yl)ethanone

- Nucleophile: Thiourea or substituted thioureas (for further derivatization)

Reaction Details and Findings

- The 2-bromo ethanone derivative is mixed with thiourea in PEG 400.

- The mixture is stirred magnetically at 0-5 °C.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is poured into crushed ice and neutralized with dilute sodium hydroxide.

- The product precipitates and is filtered, washed, and dried.

- Purification is done by column chromatography if necessary.

Advantages

- Eco-friendly: PEG 400 is biodegradable and non-toxic.

- Catalyst-free: Avoids hazardous catalysts, reducing environmental and health risks.

- High yield: Up to 96% yield reported.

- Short reaction time: Reactions complete within minutes.

- Mild conditions: Low temperature prevents side reactions.

Data Table: Preparation of Thiocarbamide Derivatives via this compound

| Compound | Substituent (R) on Naphthalene | Reaction Conditions | Solvent | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 5a | 4-Bromo | 0-5 °C, 5-6 min, catalyst-free | PEG 400 | 96 | 119 | Yellow crystalline solid |

| 5b | 4-Nitro | 0-5 °C, 5 min, catalyst-free | PEG 400 | 86 | 187 | Yellow-orange solid |

| 5c | 4-Amino | 0-5 °C, 10 min, catalyst-free | PEG 400 | Not specified | Not specified | Requires longer reaction time |

Note: These derivatives are synthesized by reacting 2-bromo-1-(4-substituted-1-hydroxynaphthalen-2-yl)ethanone with thiourea in PEG 400 medium under mild conditions.

Characterization and Analytical Data

- IR Spectroscopy: Characteristic peaks for hydroxyl (OH), carbonyl (C=O), and thiocarbamide groups confirm structure.

- 1H NMR Spectroscopy: Signals corresponding to methylene protons (-CH2-), NH protons, aromatic protons, and hydroxyl protons are consistent with expected structures.

- Elemental Analysis: Experimental carbon, hydrogen, nitrogen, sulfur, and bromine percentages closely match calculated values, confirming purity and composition.

Summary of Research Findings

- The bromination of 1-hydroxynaphthalen-2-yl ethanone derivatives to form this compound is well-established, typically using NBS under controlled conditions.

- Recent research highlights the use of PEG 400 as an environmentally benign solvent medium for further functionalization reactions involving this compound, notably the synthesis of thiocarbamide derivatives.

- This method is catalyst-free, rapid, and yields high-purity products with excellent yields.

- The approach addresses environmental and safety concerns associated with traditional methods that use hazardous solvents and catalysts.

- Characterization data support the successful synthesis and high purity of the products.

化学反応の分析

Types of Reactions

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted naphthalenes, naphthaldehydes, and naphthols, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Synthesis Applications

Building Block in Organic Synthesis:

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is primarily used as an intermediate in organic synthesis. Its unique structure facilitates the formation of various derivatives through electrophilic substitution and nucleophilic addition reactions. The bromine atom can act as a leaving group, allowing for further functionalization.

Synthetic Methods:

Several synthetic pathways have been developed to prepare this compound effectively. Common methods include:

- Bromination of Naphthalene Derivatives: Utilizing brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of solvents like dichloromethane.

- Coupling Reactions: Employing palladium-catalyzed cross-coupling reactions to introduce other functional groups, enhancing the compound's utility in synthesizing more complex structures.

Biological Activities

Anticancer Activity:

Research has indicated that this compound exhibits potential anticancer properties. Molecular docking studies suggest that it may inhibit certain target proteins involved in cancer progression, making it a candidate for further development as an anti-neoplastic agent .

Enzyme Inhibition Studies:

This compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been utilized in the investigation of enzyme mechanisms and the development of enzyme inhibitors, which could lead to new therapeutic strategies for various diseases .

Case Studies and Research Findings

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of derivatives synthesized from this compound. The results indicated that certain analogs demonstrated significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Case Study 2: Structural Analysis

X-ray crystallography studies have provided insights into the molecular structure and conformational behavior of this compound. These studies reveal important information about intra- and intermolecular hydrogen bonding interactions that influence its reactivity and stability .

作用機序

The mechanism of action of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone with structurally analogous α-bromo aromatic ketones, emphasizing substituent effects, synthetic routes, and applications.

Table 1: Structural and Functional Comparison of Bromoethanone Derivatives

Structural and Reactivity Differences

- Hydroxyl vs. Methoxy Substitutents: The hydroxyl group in this compound enhances hydrogen-bonding capacity and acidity compared to its methoxy analog (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone), which is more electron-rich and less reactive toward nucleophiles .

- Naphthalene vs. Phenyl Backbones : The naphthalene system in the target compound provides extended conjugation, increasing UV absorption and stabilizing intermediates in Schiff base formation compared to phenyl-based analogs .

- Nitro and Thiophene Derivatives: Nitro-substituted variants (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) exhibit strong electron-withdrawing effects, accelerating SRN1 reactions, while thiophene derivatives (e.g., 2-bromo-1-(5-nitrothiophen-2-yl)ethanone) offer heterocyclic diversity for chalcone synthesis .

生物活性

2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone (CAS Number: 67029-82-7) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a hydroxyl group and a bromine atom. These functional groups enhance its reactivity and potential biological activity, making it a candidate for further pharmacological studies.

Chemical Structure

The compound has the molecular formula and a molecular weight of approximately 265.10 g/mol. Its structure includes a naphthalene ring with a hydroxyl group at the 1-position and an ethanone functional group, which contributes to its complex reactivity profile.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Preliminary investigations suggest that it may interact with various biological targets, including enzymes and receptors involved in microbial growth. The presence of the hydroxyl group enhances its potential to form hydrogen bonds, which may contribute to its binding affinity with these targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 4-Hydroxy-3-bromonaphthalene | 62.5 | Antibacterial |

| Schiff Base Derivatives | 15.625 - 125 | Antistaphylococcal |

Note: MIC = Minimum Inhibitory Concentration

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of critical enzymatic pathways in bacteria. For instance, related compounds have shown to inhibit protein synthesis and nucleic acid production, leading to bactericidal effects . The specific interactions at the molecular level are still under investigation but may involve van der Waals interactions and hydrogen bonding with active site residues of target enzymes.

Case Studies

One notable study explored the binding interactions of this compound with various metal ions, highlighting its potential as a chelating agent. The compound demonstrated strong binding affinity for Cu²⁺ ions, which was evidenced by significant changes in UV-visible spectra upon complex formation . This property could be leveraged in designing sensors or therapeutic agents targeting metal ion-related pathologies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including halogenation reactions involving naphthalene derivatives. Its derivatives are being investigated for enhanced biological activities, particularly in the context of drug development. The ability to modify the bromine atom or hydroxyl group opens avenues for creating more potent analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone?

The compound is typically synthesized via bromination of its parent ketone. A standard method involves reacting 1-(1-hydroxynaphthalen-2-yl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. After 30 minutes, the mixture is washed with sodium bicarbonate and sodium thiosulfate to quench excess bromine, followed by drying and recrystallization (e.g., from diethyl ether) to achieve ~85% yield . Alternative protocols use acetic acid or dichloromethane as solvents, with reaction temperatures ranging from room temperature to 40°C to optimize bromine activation .

| Method | Solvent | Conditions | Yield |

|---|---|---|---|

| Bromination | CHCl₃ | 30 min, RT | 85% |

| Bromination | Acetic acid | 40°C, 1 hr | 78-82% |

Q. How is the compound characterized to confirm its structure?

X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for refining single-crystal data, providing bond lengths, angles, and torsion angles with high precision. For example, a related brominated acetophenone derivative showed a mean C–C bond length of 1.49 Å and R-factor ≤ 0.054 in refinement . Complementary techniques include NMR (¹H/¹³C), IR (to confirm ketone C=O stretch at ~1700 cm⁻¹), and mass spectrometry (e.g., molecular ion peak at m/z 231.04) .

Q. What are the key stability considerations during storage?

The compound should be stored in a freezer (-20°C) under inert gas (e.g., N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Its phenolic -OH group increases susceptibility to moisture, necessitating desiccants like silica gel in storage containers. Avoid exposure to light, as brominated ketones often undergo photolytic debromination .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine substituent in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the bromine atom. The C-Br bond’s low electron density (due to electron-withdrawing ketone and hydroxyl groups) enhances susceptibility to nucleophilic attack. Fukui indices identify the brominated carbon as the most electrophilic site, aligning with experimental observations of SN₂ reactivity with amines or thiols .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 128°C vs. 132°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can distinguish polymorphs by analyzing enthalpy changes during phase transitions. For spectral contradictions (e.g., NMR shifts), cross-validate data using heteronuclear correlation experiments (HSQC/HMBC) to confirm assignments .

Q. How does the hydroxyl group influence regioselectivity in cross-coupling reactions?

The hydroxyl group acts as a directing group in metal-catalyzed reactions. For example, in Suzuki-Miyaura coupling, Pd(0) coordinates to the hydroxyl-oxygen, directing boronic acid addition to the adjacent carbon. This was demonstrated in a study where 2-bromo-1-(naphthalen-1-yl)ethanone yielded 89% of a thiadiazole derivative via selective alkylation .

Methodological Challenges and Solutions

Q. Why might bromination fail to proceed quantitatively, and how is this addressed?

Incomplete bromination can result from steric hindrance (e.g., bulky naphthalenyl groups) or competing side reactions (e.g., oxidation of the hydroxyl group). Adding a catalytic amount of HBr or using flow chemistry improves reaction efficiency by enhancing bromine activation and reducing side products .

Q. What analytical workflows ensure purity for biological testing?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. For trace impurities, LC-MS identifies byproducts (e.g., debrominated or dimerized species). Purity ≥95% is critical for reliable bioactivity assays, as contaminants can skew IC₅₀ values in cytotoxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。